molecular formula C28H20ClNO4 B302636 3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid

3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid

Cat. No. B302636
M. Wt: 469.9 g/mol
InChI Key: CGLBPTOMVAKBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid is an important chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been investigated for its anticancer properties. Studies have shown that the compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In biochemistry, the compound has been studied for its potential as a fluorescent probe. The compound exhibits strong fluorescence properties, and it has been used as a probe for the detection of various biomolecules, including proteins, nucleic acids, and lipids.
In pharmacology, the compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that the compound exhibits potent antioxidant and neuroprotective properties, and it has been shown to enhance cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. In addition, the compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs.
Biochemical and Physiological Effects:
3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid exhibits various biochemical and physiological effects. In vitro studies have shown that the compound exhibits potent antiproliferative activity against various cancer cell lines. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound also exhibits potent antioxidant and neuroprotective properties, and it has been shown to enhance cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid is its potent antiproliferative activity against various cancer cell lines. This makes the compound a potential drug candidate for the treatment of cancer. In addition, the compound exhibits strong fluorescence properties, making it a useful probe for the detection of various biomolecules.
One of the limitations of 3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid is its poor solubility in aqueous solutions. This can make it difficult to work with in certain experiments. In addition, the compound exhibits cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid. One direction is to investigate the compound's potential as a drug candidate for the treatment of cancer. Further studies are needed to determine the compound's efficacy and safety in animal models and clinical trials.
Another direction is to investigate the compound's potential as a fluorescent probe for the detection of various biomolecules. Further studies are needed to optimize the compound's fluorescence properties and to develop new applications for the probe.
Finally, future studies could focus on elucidating the compound's mechanism of action and identifying new targets for the compound's biological effects. This could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 3-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base to form 3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzaldehyde. This intermediate product is then condensed with 2-amino-benzo[f]quinoline-1-carboxylic acid in the presence of a catalyst to form the final product, 3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid.

properties

Product Name

3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid

Molecular Formula

C28H20ClNO4

Molecular Weight

469.9 g/mol

IUPAC Name

3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]benzo[f]quinoline-1-carboxylic acid

InChI

InChI=1S/C28H20ClNO4/c1-33-25-11-5-10-21(27(25)34-16-17-6-4-8-19(29)14-17)24-15-22(28(31)32)26-20-9-3-2-7-18(20)12-13-23(26)30-24/h2-15H,16H2,1H3,(H,31,32)

InChI Key

CGLBPTOMVAKBEJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C3=NC4=C(C5=CC=CC=C5C=C4)C(=C3)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C3=NC4=C(C5=CC=CC=C5C=C4)C(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.